molecular formula C44H62N6O17 B610320 Psma-hbed-CC CAS No. 1366302-52-4

Psma-hbed-CC

Número de catálogo B610320
Número CAS: 1366302-52-4
Peso molecular: 947.005
Clave InChI: QJUIUFGOTBRHKP-LQJZCPKCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Psma-hbed-CC, also known as PSMA-11, DKFZ-PSMA-11, or Gozetotide, is a ligand used to create gallium Ga 68-labeled PSMA-11 . This compound has potential use as a tracer for PSMA-expressing tumors during positron emission tomography (PET) .


Synthesis Analysis

The synthesis of Psma-hbed-CC involves several steps. For instance, one study describes a new synthesis technique for the gallium-68 (Ga-68)-labeled tracer ([68Ga]Ga-PSMA-HBED-CC) for imaging expression of the prostate-specific membrane antigen (PSMA) . Another study prepared a new ligand PSMA P16-093 containing a phenoxy linker for HBED-CC and Glu-Urea-Lys (Ahx) groups .


Molecular Structure Analysis

The molecular structure of Psma-hbed-CC is complex. The radiometal chelator HBED-CC used in this molecule is a rarely used acyclic complexing agent with chemical characteristics that favorably influence the biological functionality of the PSMA inhibitor . The simple replacement of HBED-CC by the prominent radiometal chelator DOTA was shown to dramatically reduce the in vivo imaging quality of the respective 68Ga-labelled PSMA-targeted tracer .


Chemical Reactions Analysis

The chemical reactions involved in the production of Psma-hbed-CC are intricate. One study implemented a simple and reliable radiosynthesis for clinical-grade 68Ga-PSMA-HBED-CC using a cassette-based platform . Another study described the labeling process carried out in four steps .

Aplicaciones Científicas De Investigación

Prostate Cancer Imaging

Field

This application falls under the field of Nuclear Medicine and Oncology .

Application

PSMA-11 is used in PET imaging for prostate cancer. It has been adopted in many countries for initial staging, restaging, and localizing biochemical recurrence of prostate cancers .

Method

PSMA-11 is administered in the form of an intravenous injection for PET imaging . The compound binds to the prostate-specific membrane antigen (PSMA)–positive lesions in men with prostate cancer .

Results

The use of PSMA-11 has significantly impacted clinical decision-making in about 54% of patients . It has been approved by the FDA for PET imaging of patients with prostate cancer .

PSMA-Targeted Theranostics

Field

This application is in the field of Theranostics and Oncology .

Application

PSMA-11 is used in theranostics, a treatment strategy combining therapy and diagnostics. In this context, PSMA-11 is used for the treatment of advanced prostate cancer, enabling the delivery of radiation to both bone and soft tissue metastases .

Method

PSMA-11 is used in radioligand therapy, where it is bound to a radioactive isotope and administered to the patient. The PSMA-11 compound binds to cancer cells, allowing the radioactive isotope to deliver targeted radiation .

Results

Several PSMA-targeted radiopharmaceuticals have been developed for the treatment of advanced prostate cancer . The results have shown great potential, but more research is needed to fully understand the implications and effectiveness of this treatment .

Imaging of Other Solid Tumors

Field

This application is in the field of Nuclear Medicine and Oncology .

Application

PSMA-11 has been found to have potential applications beyond prostate cancer. It has been reported that PSMA tracer uptake by other types of cancers has been increasingly reported .

Method

Similar to its use in prostate cancer, PSMA-11 is used in PET imaging for these other types of cancers . The compound binds to the newly formed microvessels in non-prostate solid cancers .

Results

Several case reports and small-size clinical trials have reported the accumulation of PSMA-targeted agents in both hepatic lesions and extrahepatic metastases . However, more research is needed to fully understand the implications and effectiveness of this application .

SPECT Imaging

Field

This application is in the field of Nuclear Medicine .

Application

PSMA-11 is used for single-photon-emission computed tomography (SPECT) imaging .

Method

PSMA-11 is used as a tracer in SPECT imaging . The compound is administered to the patient and the emitted radiation is detected to create a 3D image .

Results

PSMA-11 is considered the tracer of choice for SPECT imaging . However, the article does not provide specific results or outcomes for this application .

PET/MRI Imaging

Application

PSMA-11 is used for PET/MRI imaging . This technique combines the strengths of PET and MRI to provide detailed images of the body’s internal structures .

Method

PSMA-11 is used as a tracer in PET/MRI imaging . The compound is administered to the patient and the emitted radiation is detected to create a 3D image .

Results

Most studies have utilized PSMA-PET/CT, but PSMA-11 has also been used in PET/MRI imaging . However, the article does not provide specific results or outcomes for this application .

Drug Development and Regulatory Approval

Field

This application is in the field of Pharmaceutical Sciences and Regulatory Affairs .

Application

PSMA-11 has been used in the development of new drugs and in the regulatory approval process .

Method

The University of California Los Angeles (UCLA) and University of California San Francisco (UCSF) co-developed 68 Ga-PSMA-11 by conducting a bicentric pivotal phase 3 clinical trial for PET imaging for prostate cancer .

Results

On December 1, 2020, two separate new drug applications (NDAs) submitted by each institution were approved by the Food and Drug Administration as the first drug for PET imaging of prostate-specific membrane antigen (PSMA)–positive lesions in men with prostate cancer .

Direcciones Futuras

The future directions of Psma-hbed-CC research are promising. There is increasing evidence of encouraging response rates and a low toxicity profile of radioligand therapy (RLT) of metastatic castration-resistant prostate cancer using 177Lu-labeled PSMA ligands . The use of 68Ga-PSMA-HBED-CC as a quantitative imaging biomarker is also being explored .

Propiedades

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H62N6O17/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67)/t32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUIUFGOTBRHKP-LQJZCPKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H62N6O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Psma-hbed-CC

CAS RN

1366302-52-4
Record name Psma-hbed-CC
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1366302524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallium-68 PSMA
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16303
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GOZETOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AG41L3AOQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,810
Citations
M Eiber, G Weirich, K Holzapfel, M Souvatzoglou… - European urology, 2016 - Elsevier
… for 68 Ga-PSMA HBED-CC PET/MRI … -PSMA HBED-CC PET/MRI combining mpMRI data acquisition with the most advanced molecular imaging approach using 68 Ga-PSMA HBED-CC …
Number of citations: 544 www.sciencedirect.com
M Eder, O Neels, M Müller, U Bauder-Wüst, Y Remde… - Pharmaceuticals, 2014 - mdpi.com
… In a standard labelling protocol, [ 68 Ga]Ga-PSMA-HBED-CC … [ 68 Ga]Ga-PSMA-HBED-CC, especially since the chelator has … of [ 68 Ga]Ga-PSMA-HBED-CC and relevant aspects of its …
Number of citations: 435 www.mdpi.com
T Pyka, G Weirich, I Einspieler, T Maurer… - Journal of Nuclear …, 2016 - Soc Nuclear Med
… In this study, we retrospectively investigated the potential value of 68 Ga-PSMA-HBED-CC PET/CT for the differential diagnosis of suggestive lung lesions in PC patients. The …
Number of citations: 119 jnm.snmjournals.org
M Dietlein, C Kobe, G Kuhnert, S Stockter… - Molecular Imaging and …, 2015 - Springer
… ) such as the [ 68 Ga]Ga-PSMA-HBED-CC have already demonstrated high potential for the … In the current study, we aimed to compare [ 68 Ga]Ga-PSMA-HBED-CC and [ 18 F]DCFPyL …
Number of citations: 355 link.springer.com
M Sathekge, T Lengana, M Modiselle, M Vorster… - European journal of …, 2017 - Springer
… identified on 68 Ga-PSMA-HBED-CC PET. Ga-PSMA-HBED-CC SUVmean values of distant … findings using 68 Ga-PSMA-HBED-CC PET in a series of 19 breast carcinoma patients. …
Number of citations: 93 link.springer.com
P Verma, G Malhotra, A Goel, S Rakshit… - Clinical nuclear …, 2019 - journals.lww.com
… PSMA expression in gliomas using 68 Ga-PSMA-HBED-CC(PSMA 11) PET/CT. … was to demonstrate PSMA expression in gliomas using 68 Ga-PSMA-HBED-CC (PSMA-11) PET/CT. …
Number of citations: 43 journals.lww.com
CH Pfob, S Ziegler, FP Graner, M Köhner… - European journal of …, 2016 - Springer
… management of 68 Ga-PSMA HBED-CC in order to potentially … the biodistribution of 68 Ga-PSMA HBED-CC in a group of … the safety of 68 Ga-PSMA HBED-CC for clinical application. …
Number of citations: 82 link.springer.com
V Prasad, IG Steffen, G Diederichs… - Molecular imaging and …, 2016 - Springer
… ]PSMA-HBED-CC … ]PSMA-HBED-CC for PSMA PET/CT imaging in relapsed prostate cancer [16]. In this study, we retrospectively analysed the biodistribution of [ 68 Ga]PSMA-HBED-CC …
Number of citations: 105 link.springer.com
M Eiber, G Weirich, K Holzapfel, M Souvatzoglou… - 2016 - Soc Nuclear Med
… from 68 Ga-PSMA HBED-CC PET with dedicated mpMR by … Methods 68 Ga-PSMA HBED-CC PET/MRI was performed in … PET and combined 68 Ga-PSMA HBED-CC PET/MRI using a …
Number of citations: 10 jnm.snmjournals.org
A Afshar-Oromieh, E Avtzi, FL Giesel… - European journal of …, 2015 - Springer
… This result demonstrates that 68 Ga-PSMA-HBED-CC is highly … Ga-PSMA-HBED-CC is highly specific for PCa. At this stage, we suggest that accumulations of 68 Ga-PSMA-HBED-CC in …
Number of citations: 079 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.